Éster de NHS de DMABA-d6

Descripción general

Descripción

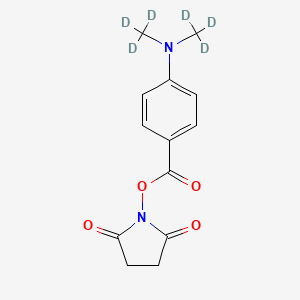

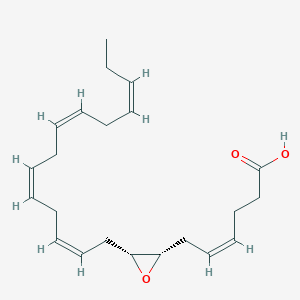

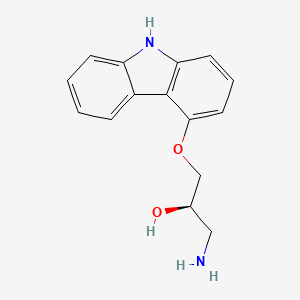

Éster DMABA-d6 NHS: 4-(dimetilamino)benzoato de N-hidroxisuccinimida-d6 , es un derivado deuterado del éster DMABA NHS. Este compuesto se utiliza principalmente en la investigación bioquímica para etiquetar y detectar lípidos de fosfatidiletanolamina mediante espectrometría de masas .

Aplicaciones Científicas De Investigación

Química: : El éster DMABA-d6 NHS se utiliza en la síntesis de compuestos etiquetados para el análisis por espectrometría de masas. Ayuda en la detección y cuantificación de lípidos de fosfatidiletanolamina .

Biología: : En la investigación biológica, se utiliza para etiquetar proteínas y péptidos, facilitando el estudio de las interacciones y funciones de las proteínas .

Medicina: : El éster DMABA-d6 NHS se utiliza en el desarrollo de fármacos y en estudios farmacocinéticos para hacer un seguimiento de la distribución y el metabolismo de los compuestos etiquetados .

Industria: : En el sector industrial, se utiliza en la producción de estándares etiquetados para el control de calidad y las pruebas analíticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : La síntesis del éster DMABA-d6 NHS implica la reacción del ácido 4-(dimetilamino)benzoico con N-hidroxisuccinimida en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida. El etiquetado con deuterio se logra incorporando átomos de deuterio en el grupo dimetilamino .

Métodos de producción industrial: : La producción industrial del éster DMABA-d6 NHS sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar una alta pureza y rendimiento. El producto se purifica típicamente mediante técnicas de recristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: : El éster DMABA-d6 NHS se somete principalmente a reacciones de sustitución donde el éster de N-hidroxisuccinimida reacciona con grupos de aminas primarias. Esta reacción forma enlaces amida estables, lo que la hace útil para etiquetar proteínas y otras biomoléculas .

Reactivos y condiciones comunes

Reactivos: Aminas primarias, diciclohexilcarbodiimida, N-hidroxisuccinimida.

Condiciones: Se lleva a cabo típicamente en disolventes anhidros como la dimetilformamida o el dimetilsulfóxido a temperatura ambiente

Productos principales: : El producto principal de la reacción es el enlace amida formado entre la amina primaria y el éster DMABA-d6 NHS, lo que da como resultado biomoléculas etiquetadas .

Mecanismo De Acción

El éster DMABA-d6 NHS ejerce sus efectos al reaccionar con grupos de aminas primarias para formar enlaces amida estables. Esta reacción se ve facilitada por el grupo éster de N-hidroxisuccinimida, que actúa como grupo saliente, lo que permite el ataque nucleofílico por la amina. El etiquetado con deuterio proporciona una diferencia de masa distinta, lo que ayuda en la detección y cuantificación de los compuestos etiquetados mediante espectrometría de masas .

Comparación Con Compuestos Similares

Compuestos similares

Éster DMABA NHS: La versión no deuterada del éster DMABA-d6 NHS.

Éster DMABA-d4 NHS: Una variante etiquetada con deuterio con cuatro átomos de deuterio.

Éster DMABA-d10 NHS: Una variante etiquetada con deuterio con diez átomos de deuterio

Singularidad: : El éster DMABA-d6 NHS es único debido a su etiquetado específico con deuterio, que proporciona un desplazamiento de masa distinto que es útil en la espectrometría de masas para diferenciar entre compuestos etiquetados y no etiquetados. Esto lo hace particularmente valioso en estudios que requieren una cuantificación precisa y un seguimiento de las biomoléculas .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[bis(trideuteriomethyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGFZOAQGYOQTG-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601206770 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 4-[di(methyl-d3)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601206770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175002-04-6 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 4-[di(methyl-d3)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1175002-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 4-[di(methyl-d3)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601206770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine](/img/structure/B586811.png)

![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-Difluoro-11-hydroxy-8-(2-hydroxy-2-methoxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B586823.png)